molecular formula C37H64N6O8S B12410945 Aminobenzenesulfonic auristatin E

Aminobenzenesulfonic auristatin E

Cat. No.: B12410945
M. Wt: 753.0 g/mol
InChI Key: AZVFJNPRFUTRNO-RAEOHFLNSA-N
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Description

Aminobenzenesulfonic auristatin E is a compound that combines the cytotoxic tubulin modifier Auristatin E with an antibody-drug conjugate (ADC) linker, Aminobenzenesulfonic. This compound exhibits potent antitumor activity and is primarily used in the development of ADCs for targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aminobenzenesulfonic auristatin E involves the conjugation of Auristatin E with the ADC linker Aminobenzenesulfonic. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Aminobenzenesulfonic auristatin E undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Aminobenzenesulfonic auristatin E has a wide range of scientific research applications:

Mechanism of Action

Aminobenzenesulfonic auristatin E exerts its effects through the following mechanism:

Comparison with Similar Compounds

Aminobenzenesulfonic auristatin E is unique due to its specific combination of Auristatin E and the Aminobenzenesulfonic linker. Similar compounds include:

These compounds share similar mechanisms of action but differ in their linker chemistry and specific applications, highlighting the uniqueness of this compound in targeted cancer therapy .

Properties

Molecular Formula

C37H64N6O8S

Molecular Weight

753.0 g/mol

IUPAC Name

(2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[(4-aminophenyl)sulfonylamino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N,3-dimethylbutanamide

InChI

InChI=1S/C37H64N6O8S/c1-13-24(6)33(42(10)37(47)31(22(2)3)39-36(46)32(23(4)5)41(8)9)29(50-11)21-30(44)43-20-14-15-28(43)34(51-12)25(7)35(45)40-52(48,49)27-18-16-26(38)17-19-27/h16-19,22-25,28-29,31-34H,13-15,20-21,38H2,1-12H3,(H,39,46)(H,40,45)/t24-,25+,28-,29+,31-,32-,33-,34+/m0/s1

InChI Key

AZVFJNPRFUTRNO-RAEOHFLNSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NS(=O)(=O)C2=CC=C(C=C2)N)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Origin of Product

United States

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